molecular formula C16H23ClN2O3S B5384982 1-butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide

1-butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide

Cat. No.: B5384982
M. Wt: 358.9 g/mol
InChI Key: UBDKHSVHPGFWGZ-UHFFFAOYSA-N
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Description

1-Butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a butylsulfonyl group attached to the piperidine ring and a chlorophenyl group attached to the carboxamide moiety

Preparation Methods

The synthesis of 1-butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Butylsulfonyl Group: The butylsulfonyl group is introduced via sulfonylation reactions using butylsulfonyl chloride and a suitable base.

    Attachment of Chlorophenyl Group: The chlorophenyl group is attached through amide bond formation using 2-chlorobenzoic acid or its derivatives.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-Butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like 1-(phenylsulfonyl)piperidine and 1-(butylsulfonyl)piperidine share structural similarities but differ in their substituents and biological activities.

    Chlorophenyl Derivatives: Compounds like N-(2-chlorophenyl)piperidine-4-carboxamide have similar core structures but differ in their functional groups and chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-butylsulfonyl-N-(2-chlorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-2-3-12-23(21,22)19-10-8-13(9-11-19)16(20)18-15-7-5-4-6-14(15)17/h4-7,13H,2-3,8-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDKHSVHPGFWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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